molecular formula C16H20OSi2 B081404 (Oxybis(4,1-phenylene))bis(dimethylsilane) CAS No. 13315-17-8

(Oxybis(4,1-phenylene))bis(dimethylsilane)

Cat. No.: B081404
CAS No.: 13315-17-8
M. Wt: 284.5 g/mol
InChI Key: ZWTFFLFCESNROB-UHFFFAOYSA-N
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Description

(Oxybis(4,1-phenylene))bis(dimethylsilane) is an organosilicon compound with the molecular formula C16H22OSi2 It is characterized by the presence of two dimethylsilyl groups attached to a central oxybis(4,1-phenylene) structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Oxybis(4,1-phenylene))bis(dimethylsilane) typically involves the reaction of 4-bromophenol with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the dimethylsilyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods: Industrial production of (Oxybis(4,1-phenylene))bis(dimethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified by distillation or chromatography to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: (Oxybis(4,1-phenylene))bis(dimethylsilane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the silane groups to silanol or siloxane groups.

    Substitution: The dimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkoxides or amines are used in the presence of a base.

Major Products Formed:

    Oxidation: Silanol derivatives.

    Reduction: Silanol or siloxane derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

(Oxybis(4,1-phenylene))bis(dimethylsilane) has several scientific research applications, including:

    Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and composites.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical devices.

    Industry: Utilized in the production of specialty chemicals and coatings.

Mechanism of Action

The mechanism of action of (Oxybis(4,1-phenylene))bis(dimethylsilane) involves its ability to undergo various chemical transformations due to the presence of reactive silane groups. These groups can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the type of reaction and the conditions employed.

Comparison with Similar Compounds

    (Oxybis(4,1-phenylene))bis(dimethylsilanol): Similar structure but with hydroxyl groups instead of dimethylsilyl groups.

    (Oxybis(4,1-phenylene))dimethanol: Contains hydroxyl groups instead of silane groups.

    (Oxybis(4,1-phenylene))bis(trimethylsilane): Similar structure but with trimethylsilyl groups.

Uniqueness: (Oxybis(4,1-phenylene))bis(dimethylsilane) is unique due to its specific combination of dimethylsilyl groups and the central oxybis(4,1-phenylene) structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in materials science, organic synthesis, and industry.

Properties

InChI

InChI=1S/C16H20OSi2/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTFFLFCESNROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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